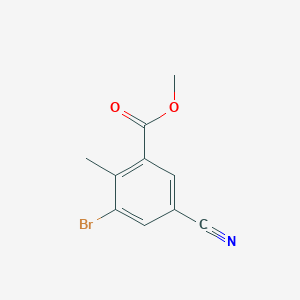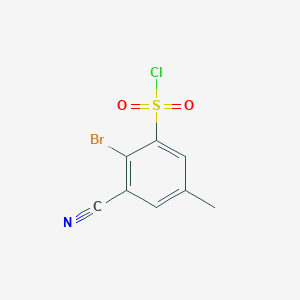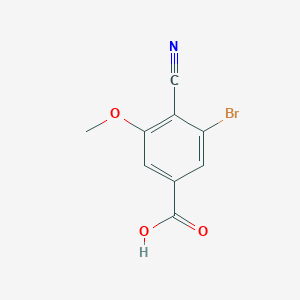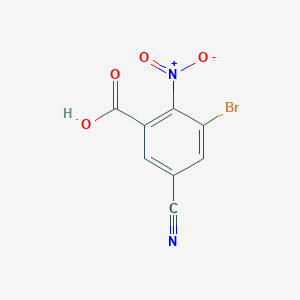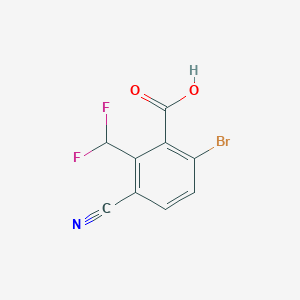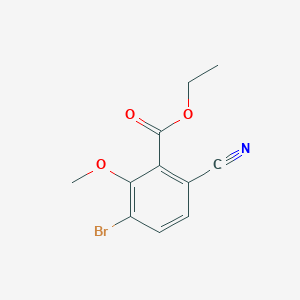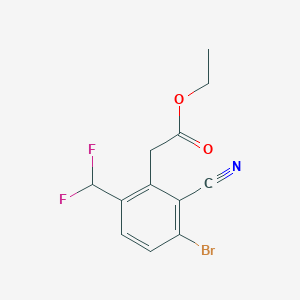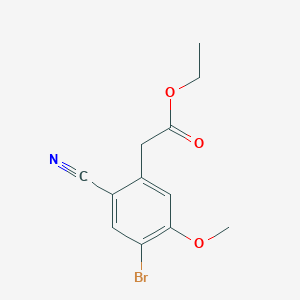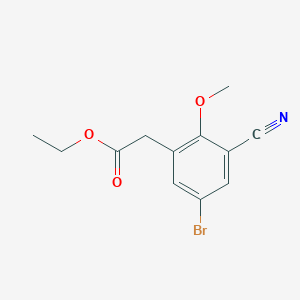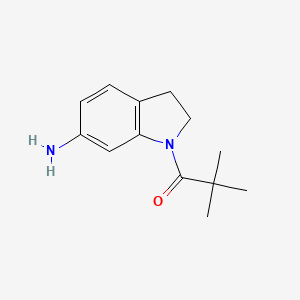
1-(2,2-Dimethylpropanoyl)indolin-6-amine
説明
1-(2,2-Dimethylpropanoyl)indolin-6-amine, also known as DMPAI, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of indole, a heterocyclic aromatic compound found in many natural products, and has a unique structure that has enabled it to be used in a variety of synthetic applications. DMPAI is known for its ability to form strong covalent bonds with other molecules and has been used in the synthesis of a variety of compounds. It has also been used in the development of several drugs and in the study of biochemical and physiological processes.
科学的研究の応用
Synthesis and Chemical Properties
One-Pot Synthesis Methods : "1-(2,2-Dimethylpropanoyl)indolin-6-amine" might be involved in complex synthesis pathways similar to other indoline derivatives. For instance, a one-pot, three-component method for synthesizing derivatives involving indolin-2-one and dimedone demonstrates the potential for efficient synthesis processes (Ahadi, Mirzaei, & Bazgir, 2010). Similarly, a one-pot aminobenzylation of aldehydes using toluenes and sodium amide, leading to 1,2-diarylethylamine derivatives, highlights the versatility of related compounds in synthesis (Wang, Zheng, Xu, Mao, & Walsh, 2018).
Structural and Synthesis Insights : The structural evaluation of related indole and gramine derivatives through processes like Diels-Alder cycloaddition reveals the chemical intricacy and potential applications of indoline derivatives in synthesis. These processes yield complex molecules with varied functional groups, indicating a rich field of structural chemistry and potential applications (Kukuljan, Kranjc, & Perdih, 2016).
Bioactive Properties and Applications
Anti-Proliferative Activity : Indoline derivatives, including those related to "this compound", show significant anti-proliferative activity against a range of human cancer cell lines. This indicates potential applications in cancer research and therapy (Meti, Kamble, Kamble, Kumbar, Joshi, & Dixit, 2017).
Neuropharmacological Relevance : Novel indoles, akin to "this compound", have been synthesized and identified as 5-HT6 receptor ligands, indicating their relevance in neuropharmacology and potential therapeutic applications for neurological conditions (Bernotas, Lenicek, Antane, Zhang, Smith, Coupet, Harrison, & Schechter, 2004).
Pharmacological Potential : Related indoline derivatives have been evaluated for their inhibitory effects on acyl-CoA:cholesterol acyltransferase activity, lipid-peroxidation, and serum cholesterol levels in experimental animals, showcasing their potential as anti-atherosclerotic and anti-hyperlipidemic drugs (Kamiya, Shirahase, Yoshimi, Nakamura, Kanda, Matsui, Kasai, Takahashi, & Kurahashi, 2000).
Methodological Applications
- Microwave-Assisted Extraction : The use of microwave-assisted extraction and dispersive liquid-ionic liquid microextraction techniques for analyzing non-polar heterocyclic aromatic amines in beefburgers demonstrates the methodological applications of related compounds in analytical chemistry (Agudelo Mesa, Padró, & Reta, 2013).
生化学分析
Biochemical Properties
1-(2,2-Dimethylpropanoyl)indolin-6-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acids and proteins, forming stable complexes that can influence the activity of these biomolecules . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can alter cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, it can affect the overall metabolic balance within cells, impacting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVETWNWHUFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



